1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone
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Overview
Description
1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone is a complex organic compound with a unique structure that includes a biphenyl core, a pyridine ring, and various functional groups such as dimethylamino, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone typically involves multiple steps, including the formation of the biphenyl core, the introduction of the pyridine ring, and the addition of functional groups. Common synthetic routes may include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Nucleophilic Substitution: Introduction of the fluoro group can be achieved through nucleophilic substitution reactions.
Methylation and Amination: The dimethylamino group can be introduced through methylation and subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 3-methyl-: A structurally related compound with a biphenyl core.
Indole Derivatives: Compounds with similar biological activities and applications
Uniqueness
1-[3’-[[6-(dimethylamino)-3-pyridinyl]methyl]-2’-fluoro-6’-methoxy[1,1’-biphenyl]-3-yl]Ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H23FN2O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[3-[3-[[6-(dimethylamino)pyridin-3-yl]methyl]-2-fluoro-6-methoxyphenyl]phenyl]ethanone |
InChI |
InChI=1S/C23H23FN2O2/c1-15(27)17-6-5-7-18(13-17)22-20(28-4)10-9-19(23(22)24)12-16-8-11-21(25-14-16)26(2)3/h5-11,13-14H,12H2,1-4H3 |
InChI Key |
JHWPGYIYXDTCCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2F)CC3=CN=C(C=C3)N(C)C)OC |
Origin of Product |
United States |
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